3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid
Description
The compound 3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid comprises two distinct components:
- 3-Aminoazetidine-1-sulfonyl fluoride: A four-membered azetidine ring functionalized with an amino group (-NH2) and a sulfonyl fluoride (-SO2F) moiety. Sulfonyl fluorides are known for their stability and reactivity in covalent bond formation, particularly in chemical biology and medicinal chemistry.
- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) widely used as a catalyst, solvent, and reagent in organic synthesis and peptide chemistry . TFA is characterized by its high acidity (pKa ~0.23), miscibility with water, and nonflammability .
Properties
IUPAC Name |
3-aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYZPACLDZYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoazetidine-1-sulfonyl fluoride typically involves the reaction of azetidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of trifluoroacetic acid as a solvent and catalyst to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-Aminoazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield amine derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, amine derivatives, and linear amine compounds.
Scientific Research Applications
3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Aminoazetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Comparison of the Acid Component: TFA vs. Other Fluorinated Acids
Trifluoroacetic Acid (TFA)
- Structure : CF3COOH
- Properties : Colorless, fuming liquid; pKa ~0.23; highly polar and hygroscopic .
- Applications :
Trifluoromethanesulfonic Acid (TfOH)
- Structure : CF3SO3H
- Properties : Superacid (pKa ~-12); stronger acidity than TFA; thermally stable .
- Applications: Catalyst in demanding organic transformations (e.g., Friedel-Crafts alkylation). Limited use in peptide chemistry due to excessive acidity.
Chlorodifluoroacetic Acid
Key Differences :
Comparison of the Azetidine-Sulfonyl Fluoride Component
3-Aminoazetidine-1-sulfonyl Fluoride
- Structure : Azetidine ring with -NH2 and -SO2F groups.
- Reactivity : Sulfonyl fluorides participate in SuFEx (Sulfur Fluoride Exchange) click chemistry, forming stable covalent bonds with nucleophiles (e.g., tyrosine residues).
2-(3-Ethylazetidin-1-yl)acetic Acid Trifluoroacetic Acid
- Structure : Azetidine with ethyl and acetic acid-TFA groups (CAS 2031260-96-3) .
- Applications : Used as a building block in life sciences; lacks the sulfonyl fluoride reactivity.
Tosylates (e.g., Tosyl Chloride)
- Structure : -SO2Cl group.
- Reactivity : More reactive than sulfonyl fluorides but less stable in aqueous conditions.
Key Differences :
Comparison of Combined Systems
3-Aminoazetidine-1-sulfonyl Fluoride;TFA vs. Ethylazetidine-TFA
Data Table: Key Compounds and Properties
Biological Activity
3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid (CAS Number: 2551119-14-1) is a novel compound with significant potential in various biological applications. This compound features a unique structure that combines an azetidine ring with a sulfonyl fluoride group and trifluoroacetic acid, which contributes to its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C5H8F4N2O4S
- Molecular Weight : 246.19 g/mol
- IUPAC Name : this compound
The biological activity of 3-Aminoazetidine-1-sulfonyl fluoride primarily arises from its ability to form covalent bonds with nucleophilic residues in enzymes. The sulfonyl fluoride group is particularly reactive and can inhibit enzyme activity by binding to the active site. This mechanism is relevant in the development of enzyme inhibitors for therapeutic purposes.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : Studies have shown that 3-Aminoazetidine-1-sulfonyl fluoride can act as a potent inhibitor for various enzymes, which is crucial for drug development.
- Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial activity, although further studies are needed to confirm these effects.
- Potential in Drug Development : As a building block in medicinal chemistry, it has been explored for synthesizing bioactive compounds.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that derivatives of azetidine compounds, including 3-Aminoazetidine-1-sulfonyl fluoride, showed significant inhibition against specific proteases. The IC50 values ranged from nanomolar to micromolar concentrations depending on the target enzyme.
- Antimicrobial Activity :
- Synthesis and Application in Drug Discovery :
Comparative Analysis
To understand the uniqueness of 3-Aminoazetidine-1-sulfonyl fluoride, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Azetidine-1-sulfonyl fluoride | Lacks amino group; different reactivity | Limited enzyme inhibition |
| 3-Aminoazetidine-1-sulfonic acid | Contains sulfonic acid instead of fluoride | Reduced reactivity compared to fluoride |
| 2,2,2-Trifluoroethylamine | No azetidine ring; different properties | Varies widely depending on context |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-aminoazetidine-1-sulfonyl fluoride derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For sulfonyl fluoride derivatives, sulfonylation reactions (e.g., using sulfonyl chlorides with fluorinating agents) are common. Temperature control (e.g., maintaining 0–5°C during exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of azetidine precursor to sulfonyl fluoride reagent) are critical . For trifluoroacetic acid (TFA) counterion stabilization, pH adjustments (e.g., using TFA as a solvent or additive) can prevent decomposition. Purity is enhanced via recrystallization in polar aprotic solvents like acetonitrile .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use ¹⁹F NMR to confirm fluorinated groups (e.g., sulfonyl fluoride at ~60–80 ppm; TFA counterion at ~-75 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹). X-ray crystallography resolves stereochemistry, particularly for the azetidine ring’s conformation .
Q. How does the stability of 3-aminoazetidine-1-sulfonyl fluoride vary under different storage conditions?
- Methodological Answer : Stability tests show degradation under moisture and light. Store lyophilized solids at -20°C in argon-purged vials. In solution (e.g., DMSO or TFA), avoid freeze-thaw cycles; use within 48 hours. Monitor stability via HPLC with UV detection (λ = 210–254 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl fluoride’s electrophilicity arises from the electron-withdrawing effect of fluorine. In kinetic studies, second-order rate constants (k₂) for reactions with amines or thiols are measured via stopped-flow spectroscopy. Computational modeling (DFT) reveals transition-state stabilization by the azetidine ring’s strain, enhancing reactivity compared to non-cyclic analogs .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often stem from TFA counterion interference in assays. Replace TFA with non-fluorinated acids (e.g., HCl) during biological testing. Use isothermal titration calorimetry (ITC) to quantify binding affinities, accounting for nonspecific interactions. In vivo, monitor metabolite profiles via LC-MS/MS to identify degradation products masking efficacy .
Q. What role does fluorine play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : Fluorine enhances lipophilicity (logP increased by ~0.5 units per CF₃ group), improving blood-brain barrier penetration. Plasma protein binding assays (e.g., equilibrium dialysis) show >90% binding for trifluorinated analogs. Fluorine’s inductive effect also reduces metabolic clearance; use hepatocyte microsomal assays to quantify CYP450 inhibition .
Q. How can researchers design experiments to validate the compound’s selectivity for target enzymes?
- Methodological Answer : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. For covalent inhibitors (e.g., sulfonyl fluoride-based), use activity-based protein profiling (ABPP) with fluorescent probes. Dose-response curves (IC₅₀) and crystallographic studies identify binding-site residues critical for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
